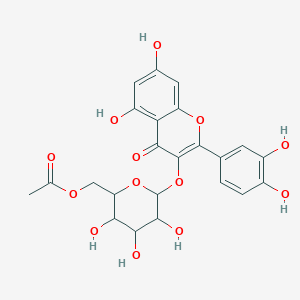

Quercetin 3-O-(6''-acetyl-glucoside)

説明

Quercetin 3-O-(6’'-acetyl-glucoside) is a member of flavonoids and a glycoside . It was identified in the green-leafed lettuce Lactuca sativum . It has been found to have high bioavailability and low toxicity .

Synthesis Analysis

Quercetin 3-O-(6’'-acetyl-glucoside) can be synthesized from a naturally abundant precursor, quercetin 3-O-glucoside, using metabolically engineered Escherichia coli . Another method involves the enzymatic bioconversion of rutin to quercetin-3-O-glucoside by Penicillium decumbens naringinase .Molecular Structure Analysis

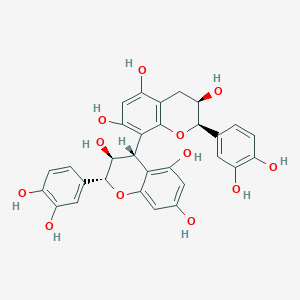

The molecular formula of Quercetin 3-O-(6’'-acetyl-glucoside) is C23H22O13 . Its molecular weight is 506.4 g/mol . The IUPAC name is [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate .Chemical Reactions Analysis

Quercetin 3-O-(6’'-acetyl-glucoside) has been found to enter the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .Physical And Chemical Properties Analysis

Quercetin 3-O-(6’'-acetyl-glucoside) is a glycoside and a member of flavonoids . It is a natural product found in Petasites japonicus, Cyclamen persicum, and other organisms . Despite the lipophilic nature of quercetin, the glycosylation of quercetin derivatives can boost hydrophilicity .科学的研究の応用

1. Inhibition of α-glucosidase and glycation

- Summary of Application : Quercetin-3-O-glucuronide (Q3GA) has been found to inhibit α-glucosidase activity and non-enzymatic glycation, which are closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .

- Methods of Application : The study involved spectroscopy and molecular docking . Q3GA showed reversible and mixed-mode inhibition of α-glucosidase activity, with an IC50 value of 108.11 ± 4.61 μM .

- Results : Q3GA showed strong suppression of the formation of glycation products, including fructosamine, advanced glycation end products (AGEs), and 5-hydroxymethylfurfural (5-HMF) . Molecular docking analysis demonstrated that Q3GA entered the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .

2. Profiling in sun-dried peppers

- Summary of Application : Quercetin glycoconjugates, including Quercetin 3-O-(6’'-acetyl-glucoside), were profiled in sun-dried peperoni di Senise peppers .

- Methods of Application : The study used liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) for screening quercetin glycoconjugates .

- Results : Sixteen quercetin glycoconjugates were identified, including five acyl glycosidic quercetin derivatives that were reported for the first time .

3. Reduction of Browning Degree

- Summary of Application : Quercetin-3-O-glucoside (Q3G) has been found to significantly reduce the browning degree .

- Methods of Application : The study did not provide specific details on the methods of application .

- Results : Q3G could significantly reduce the browning degree, increase the free amino groups, inhibit the formation of fructosamine and 5-HMF, and delay the process of glycosylation reaction .

4. Cytotoxic, Phytotoxic, Antimicrobial and Antioxidant Effects

- Summary of Application : Quercetin 3-O-glucoside (Q3G) isolated from aerial parts of Prangos ferulaceae was studied for its cytotoxic, phytotoxic, antimicrobial and antioxidant effects .

- Methods of Application : The study used MTT assay, lettuce germination assay, disk diffusion and DPPH method .

- Results : The study did not provide specific details on the results .

5. Antioxidant Mechanism and Antibacterial Properties

- Summary of Application : Quercetin, including its glycoside forms like Quercetin 3-O-(6’'-acetyl-glucoside), has been found to have antioxidant mechanism and broad-spectrum antibacterial properties .

- Methods of Application : The study did not provide specific details on the methods of application .

- Results : The intervention effects of quercetin on pesticide poisoning and the pathway of action were investigated . The toxic effects of main mycotoxins on the collection and the detoxification process of quercetin were summarized . It was proved that it is able to reduce the toxicity of mycotoxins . The harmful effects of heavy metal poisoning on the collection, the prevention, and control of quercetin were evaluated .

6. Anti-Atherosclerotic Food Component

- Summary of Application : Quercetin glycosides, including Quercetin 3-O-(6’'-acetyl-glucoside), have been suggested to have potential benefits in terms of cardiovascular health and possible clinical applications .

- Methods of Application : The study did not provide specific details on the methods of application .

- Results : A variety of human cohort studies and intervention studies support the idea that the intake of quercetin glycoside-rich plant foods such as onion helps to prevent Cardiovascular Diseases (CVD) .

7. Antidiabetic Effect

- Summary of Application : Quercetin, including its glycoside forms like Quercetin 3-O-(6’'-acetyl-glucoside), has been found to have antidiabetic effects .

- Methods of Application : The study did not provide specific details on the methods of application .

- Results : The intervention effects of quercetin on pesticide poisoning and the pathway of action were investigated . The toxic effects of main mycotoxins on the collection and the detoxification process of quercetin were summarized . It was proved that it is able to reduce the toxicity of mycotoxins .

8. Prevention and Control of Toxipathy

- Summary of Application : Quercetin, including its glycoside forms like Quercetin 3-O-(6’'-acetyl-glucoside), has been found to have potential application in prevention and control of toxipathy .

- Methods of Application : The study did not provide specific details on the methods of application .

- Results : The harmful effects of heavy metal poisoning on the collection, the prevention, and control of quercetin were evaluated .

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3/t15-,17-,19+,20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLUNMMNDNWZOA-LNNZMUSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201248342 | |

| Record name | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3-O-(6''-acetyl-glucoside) | |

CAS RN |

54542-51-7 | |

| Record name | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54542-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)